5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide
Description
5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(13-9-16(23-19-13)11-5-6-11)18-10-12(14-3-1-7-21-14)15-4-2-8-22-15/h1-4,7-9,11-12H,5-6,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGSIZTWCLLBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be carried out under catalyst-free and microwave-assisted conditions, which enhances the efficiency and yield of the process .
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its rapid reaction times and energy efficiency .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and reduced furan derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain management.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Compound | Cell Line | IC50 (μg/ml) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 39.80 | Induction of apoptosis |
| Similar derivative 1 | HeLa (cervical cancer) | 15.48 | Cell cycle arrest in G2/M phase |
| Similar derivative 2 | Hep3B (liver cancer) | 23.00 | Inhibition of alpha-fetoprotein secretion |
These findings suggest significant anticancer properties, highlighting the compound's potential as a therapeutic agent.
The compound has been studied for various biological activities beyond anticancer effects:
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
Material Science
In addition to biological applications, this compound is being explored for its utility in developing new materials. Its unique structure allows it to be used as a building block in synthesizing more complex molecules with desirable properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
5-(hydroxymethyl)-4H-furo[3,2-b]indole: Demonstrates anticancer activity and is structurally similar due to the presence of furan rings.
Uniqueness
5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide is unique due to its specific combination of cyclopropyl and furan substituents, which confer distinct chemical and biological properties
Biological Activity
5-cyclopropyl-N-(2,2-di(furan-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique isoxazole ring structure with cyclopropyl and furan substituents, which contribute to its biological properties. Its IUPAC name is this compound, and it can be represented by the following chemical formula:
The mechanism of action for this compound involves interaction with specific molecular targets within cells. Research indicates that the compound may inhibit certain enzymes or receptors, leading to therapeutic effects such as:
- Anticancer Activity : It may inhibit cyclooxygenase enzymes, reducing inflammation and pain associated with tumors.
- Antioxidant Effects : The compound has shown potential in reducing oxidative stress in various cell lines .
Anticancer Properties
Numerous studies have investigated the anticancer properties of similar isoxazole derivatives. For instance, derivatives were tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). The results indicated significant cytotoxic effects:
| Compound | Cell Line | IC50 (μg/ml) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 39.80 | Induction of apoptosis |
| Similar derivative 1 | HeLa | 15.48 | Cell cycle arrest in G2/M phase |
| Similar derivative 2 | Hep3B | 23.00 | Inhibition of alpha-fetoprotein secretion |
These findings suggest that derivatives of isoxazole can effectively induce apoptosis and inhibit tumor growth.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH assay. The results showed that certain derivatives exhibited IC50 values significantly lower than standard antioxidants like Trolox:
| Compound | IC50 (μg/ml) | Comparison to Trolox |
|---|---|---|
| This compound | 7.8 ± 1.21 | Higher than Trolox (IC50 = 2.75 μg/ml) |
This indicates a promising potential for use in formulations aimed at reducing oxidative stress.
Case Studies
In a recent study focusing on the synthesis and evaluation of isoxazole derivatives, compounds similar to this compound were synthesized and tested for their biological activities. Notably:
- Cytotoxicity Assessments : Compounds demonstrated variable cytotoxicity against cancer cell lines with some achieving IC50 values below 30 μg/ml.
- Cell Cycle Analysis : Flow cytometry revealed that certain derivatives induced cell cycle arrest at the G2/M phase, similar to known chemotherapeutics like doxorubicin .
- Apoptosis Induction : Mechanistic studies indicated that these compounds could trigger apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
